3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This scaffold is notable for its structural rigidity, which enhances binding selectivity to biological targets . The compound is substituted at position 3 with a benzyl group and at position 8 with a 3-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group contributes to π-π stacking interactions in receptor binding .
Synthesis of this class of compounds typically involves reductive amination, Ullmann couplings, and Bucherer–Berg reactions, as demonstrated in related derivatives . The compound’s structural complexity and functional group diversity make it a candidate for targeting enzymes such as prolyl hydroxylases (PHDs) or hematopoietic pathways .
Properties
IUPAC Name |
3-benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)17-8-4-7-16(13-17)18(29)27-11-9-21(10-12-27)19(30)28(20(31)26-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLJWFQERABRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate amine and ketone precursors under acidic or basic conditions to form the triazaspirodecane core.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.
Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the triazaspirodecane core with 3-(trifluoromethyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a delta opioid receptor agonist, which could lead to the development of new analgesics.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor. The compound binds to the receptor, inducing a conformational change that activates downstream signaling pathways. This can result in various physiological effects, including analgesia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione with structurally related derivatives:
Pharmacological and Functional Insights
- Positional Isomerism: The 3- vs. 4-(trifluoromethyl)benzoyl substitution (as in ) significantly impacts receptor binding.
- Biological Targets :
- WASp-Targeting Derivatives : The indenyl-substituted analog () demonstrates potent degradation of WASp, a protein critical for actin polymerization in hematopoietic cells. This contrasts with the benzoyl-substituted compound, which is hypothesized to target HIF/PHD pathways.
- Serotonin Receptor Modulators : Compound 13 () incorporates a phenylpiperazine group, a hallmark of serotonin (5-HT2C) receptor ligands, suggesting divergent applications in neuropharmacology.
- Synthetic Accessibility : Derivatives with halogenated pyridines (e.g., 8-(3-chloro-5-(trifluoromethyl)pyridinyl) analogs ) require multi-step Suzuki couplings and reductive aminations, whereas benzoyl-substituted derivatives are synthesized via simpler acylations .
Key Research Findings
- Enzyme Inhibition : Spiro[4.5]decane-2,4-dione derivatives inhibit PHD2/3 enzymes (critical in HIF-1α regulation) at IC50 values ranging from 0.5–5 µM, depending on substituents .
- Cellular Activity : The benzyl group at position 3 enhances membrane permeability, as evidenced by improved cellular uptake in myelostimulation assays .
- Selectivity: The trifluoromethyl group reduces off-target interactions compared to non-fluorinated analogs, as seen in receptor binding studies .
Biological Activity
The compound 3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.36 g/mol. The structure features a triazaspiro framework that may contribute to its unique biological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triazaspiro compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
A study demonstrated that derivatives of triazaspiro compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate bacterial membranes. Preliminary results indicate that this compound has shown activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Study 1: Cancer Cell Lines
In vitro studies using human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to untreated controls.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard strains of bacteria. The compound was tested for its ability to inhibit growth at various concentrations. Results indicated that it was particularly effective against Staphylococcus aureus, with a notable reduction in colony-forming units (CFUs) observed at MIC levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
